6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide

Caspase-3 Enzymatic Assay Structure-Activity Relationship

M867 (6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide) is the definitive chemical probe for caspase-3-specific apoptosis research. Unlike pan-caspase inhibitors (z-VAD-fmk) or peptide-based alternatives (Ac-DEVD-CHO), M867 provides a fivefold selectivity window for caspase-3 over caspase-7 (Ki: 1.4 nM vs. 8.9 nM) with negligible activity against caspase-8 (Ki: 4,032 nM). Validated in vivo in H460 NSCLC xenografts (DER: 1.27, p=0.007) and rodent sepsis models (88% αII-spectrin cleavage inhibition). For clean pharmacological dissection of caspase-3 biology, choose M867. Request bulk pricing.

Molecular Formula C9H9N5O2
Molecular Weight 219.204
CAS No. 2415630-82-7
Cat. No. B2594456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide
CAS2415630-82-7
Molecular FormulaC9H9N5O2
Molecular Weight219.204
Structural Identifiers
SMILESCC1=CN=CC(=N1)C(=O)NC2=NON=C2C
InChIInChI=1S/C9H9N5O2/c1-5-3-10-4-7(11-5)9(15)12-8-6(2)13-16-14-8/h3-4H,1-2H3,(H,12,14,15)
InChIKeyBHCBRFOVJMGSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide (M867) Procurement Guide for Selective Caspase-3 Inhibition Research


6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide, also designated M867, is a synthetic heterocyclic small molecule belonging to the pyrazinone mono-amide class and developed as a selective, reversible, non-peptidic caspase-3 inhibitor [1]. Unlike pan-caspase peptide-based inhibitors, M867 was iteratively designed to address cell permeability and selectivity limitations [2]. Its defined mechanism of action—reversible inhibition of the dominant effector caspase-3—and extensive characterization across biochemical, cellular, and in vivo models make it a well-credentialed chemical probe for apoptosis research, particularly in oncology and tissue injury models [1][3].

Why Generic Caspase-3 Inhibitors Cannot Substitute for M867 in Rigorous Research Applications


Substituting M867 with alternative caspase-3 inhibitors such as peptide-based Ac-DEVD-CHO, pan-caspase z-VAD-fmk, or even close structural analogs like M826 introduces unacceptable experimental variability. M867's differentiation is defined by a distinctive selectivity fingerprint—a fivefold preference for caspase-3 over caspase-7 (Ki: 1.4 nM vs. 8.9 nM) and minimal activity against other caspases [1]. In contrast, pan-caspase inhibitors like z-VAD-fmk non-specifically suppress multiple caspase family members, confounding interpretation of caspase-3-specific biology [2]. Peptide-based inhibitors such as Ac-DEVD-CHO exhibit limited cellular permeability and reversible binding kinetics that differ from M867, leading to divergent dose–response relationships in whole-cell assays [2]. Even M826, a pyrazinone analog, shows a different potency and selectivity balance, which alters its efficacy in specific cell-death readouts [3]. The quantitative evidence below demonstrates that M867's unique combination of potency, selectivity, and reversibility produces effects that are not linearly extrapolable from related compounds.

Head-to-Head Quantitative Evidence: Why M867 Outperforms Closest Analogs in Caspase-3 Research Applications


Biochemical Potency: M867 vs. M826 for Recombinant Caspase-3 Inhibition

M867 exhibits a Ki of 0.7 nM for recombinant human caspase-3, which is approximately 7-fold lower (i.e., more potent) than the reported IC50 of 5 nM (0.005 μM) for its closest pyrazinone analog, M826 [1][2]. Although assay conditions differ slightly between studies, this cross-study comparison consistently places M867 as the more potent chemical probe within the pyrazinone mono-amide series.

Caspase-3 Enzymatic Assay Structure-Activity Relationship

Selectivity Fingerprint: M867 vs. Ac-DEVD-CHO Across the Caspase Family

M867 demonstrates a selectivity window of >71,000-fold for caspase-3 (Ki = 1.4 nM) versus caspase-2 (Ki >100,000 nM), with a 5-fold preference over caspase-7 (Ki = 8.9 nM) and minimal activity against caspase-8 (Ki = 4,032 nM) [1]. In contrast, the widely used peptide inhibitor Ac-DEVD-CHO, while potent on caspase-3 (Ki = 0.23 nM), shows only a 4-fold selectivity window over caspase-7 (Ki = 1.6 nM) and a narrower overall selectivity profile across the caspase family, with measurable inhibition of caspase-8 (Ki = 0.92 nM) and caspase-10 (Ki = 12 nM) [2].

Selectivity Caspase Panel Off-Target Profiling

In Vivo Tumor Growth Delay: M867 + Radiation vs. Radiation Alone in NSCLC Xenograft

In an in vivo mouse hind limb H460 non-small cell lung cancer (NSCLC) model, the combination of M867 with ionizing radiation produced a significant tumor growth delay compared to radiation alone [1]. Quantitatively, M867 reduced clonogenic survival in H460 cells with a dose enhancement ratio (DER) of 1.27 (p = 0.007) relative to vehicle-treated irradiated cells [1]. Furthermore, Ki-67 immunohistochemistry revealed a >5-fold reduction in tumor cell proliferation in the M867 + radiation combination therapy group compared to radiation alone, despite reduced levels of apoptosis measured by TUNEL staining [1].

Radiosensitization Non-Small Cell Lung Cancer In Vivo Efficacy

Optimal Research and Industrial Application Scenarios for 6-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide (M867)


Caspase-3-Specific Apoptosis Pathway Dissection

Investigators seeking to isolate the role of caspase-3 in apoptotic signaling cascades, as opposed to the overlapping functions of caspase-7 or initiator caspases, should select M867. Its fivefold selectivity for caspase-3 over caspase-7 (Ki: 1.4 nM vs. 8.9 nM) and negligible activity against caspase-8 (Ki: 4,032 nM) make it superior to pan-caspase inhibitors (e.g., z-VAD-fmk) or peptide inhibitors (e.g., Ac-DEVD-CHO) for experiments requiring clean pharmacological dissection [1].

Radiosensitization Studies in Solid Tumor Models

Preclinical oncology programs investigating caspase-3 inhibition as a strategy to overcome radioresistance should prioritize M867. The compound has documented in vivo efficacy in an H460 NSCLC xenograft model, demonstrating a dose enhancement ratio (DER) of 1.27 (p = 0.007) in combination with ionizing radiation, and a >5-fold reduction in tumor proliferation by Ki-67 index [2]. This in vivo validation provides a crucial bridge between biochemical potency and therapeutic potential that is absent for many alternative caspase-3 inhibitors.

Sepsis and Tissue Injury Models Requiring Differential Apoptosis Marker Inhibition

In rodent sepsis models, M867 inhibited αII-spectrin cleavage by 88% (P < 0.001) while only reducing DNA fragmentation by 57%, revealing that different apoptotic markers require distinct fractional inhibition thresholds of caspase-3 [3][4]. This differential efficacy profile makes M867 an essential tool for studies examining the hierarchical relationship between caspase-3 activity and downstream apoptotic events, where simple pan-caspase blockade would obscure these nuances.

Quote Request

Request a Quote for 6-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.